Stannous sulfate

描述

Overview of Stannous Sulfate (B86663) as a Key Inorganic Compound in Contemporary Chemistry

Stannous sulfate, with the chemical formula SnSO₄, is a significant inorganic compound in modern chemistry. atamanchemicals.comatamankimya.comwikipedia.orgatamankimya.com It presents as a white to slightly yellow, odorless, heavy crystalline powder. atamanchemicals.comatamankimya.comtinchemical.comchemicalbook.com A key characteristic of this compound is its deliquescent nature, meaning it can absorb sufficient moisture from the atmosphere to dissolve itself. atamanchemicals.comwikipedia.org This compound serves as a convenient source of tin(II) ions (Sn²⁺) that is not contaminated with tin(IV) species. atamanchemicals.comchemicalbook.com

This compound is soluble in water and dilute sulfuric acid; however, its aqueous solutions can undergo gradual hydrolysis over time, leading to the formation of insoluble tin compounds. atamanchemicals.comchemicalbook.comchemicalbook.com To obtain a clear solution, it is often dissolved in a dilute sulfuric acid solution. tinchemical.comchemicalbook.comchemicalbook.com The crystal structure of anhydrous this compound is orthorhombic and isostructural with barite. atamankimya.comarizona.edu In the solid state, the tin atom is pyramidally coordinated to three oxygen atoms, and the sulfate ions are linked by O-Sn-O bridges. atamanchemicals.comatamankimya.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | SnSO₄ |

| Molar Mass | 214.77 g/mol wikipedia.org |

| Appearance | White to yellowish crystalline solid atamanchemicals.comatamankimya.com |

| Density | 4.15 g/cm³ wikipedia.orgnbinno.com |

| Melting Point | 378 °C (decomposes) wikipedia.org |

| Solubility in Water | 330 g/L (at 20 °C) wikipedia.org |

| Crystal Structure | Orthorhombic atamankimya.comarizona.edu |

Historical Context and Evolution of Academic Inquiry into this compound

Academic interest in this compound dates back to at least the early 20th century, with early research focusing on its fundamental chemical properties and synthesis. Publications from 1926 on basic this compound and 1931 on its preparation methods highlight the initial scholarly efforts to understand and produce this compound. acs.orgacs.org These early studies laid the groundwork for its later application-focused development.

The evolution of academic inquiry has seen a significant shift from basic characterization to exploring its utility in various industrial and technological fields. The inception of acid sulfate electroplating, particularly in the electronics industry, marked a major milestone in the application of this compound. tinchemical.comchemicalbook.com Over the past few decades, research has expanded dramatically, driven by the need for advanced materials and more efficient chemical processes. tinchemical.com Modern research, as evidenced by numerous studies, now investigates its role as a precursor for nanomaterials, an electrolyte additive in advanced battery systems, and a catalyst in sustainable chemical synthesis, reflecting the compound's growing importance in contemporary science. chemicalbook.comresearchgate.netwu.ac.th

Significance of this compound in Modern Chemical Synthesis and Material Science

This compound is a versatile and crucial compound in various sectors of modern chemical synthesis and material science due to its unique properties as a source of tin(II) ions and as a reducing agent. atamanchemicals.comnbinno.comreaxis.com

In chemical synthesis , it serves as a precursor for the production of other tin chemicals and as a catalyst. atamanchemicals.comnbinno.comresearchgate.netresearchgate.net Its ability to act as a reducing agent is harnessed in various chemical reactions. nbinno.comreaxis.com Recent research has also focused on sustainable synthesis methods, such as producing this compound from industrial tin waste, which aligns with green chemistry principles. chemicalbook.comresearchgate.netguidechem.com

In material science , its applications are extensive:

Electroplating: It is a primary component in acid tin plating baths for creating smooth, fine-grained, and corrosion-resistant tin coatings on metals like steel, copper, and brass. atamanchemicals.comchemicalbook.comshowa-america.com This process is vital in the electronics and electrical industries. showa-america.com

Nanomaterial Synthesis: It is a key starting material for synthesizing tin(IV) oxide (SnO₂) nanoparticles. atamanchemicals.comatamankimya.com These nanoparticles have widespread use in battery electrodes, supercapacitors, and optoelectronic devices. atamanchemicals.comatamankimya.com It is also used to create nanocomposites, such as by incorporating its nanoparticles into polymers like polyvinylidene fluoride (B91410) to enhance their material properties for use in smart sensing devices. chemicalbook.comguidechem.com

Thin-Film Photovoltaics: The compound is utilized in the electrosynthesis of thin films like Copper Zinc Tin Sulfide (B99878) (CZTS), which are promising materials for solar cell applications. atamanchemicals.comatamankimya.com

Surface Finishing: A major application is in the color anodizing of aluminum for architectural and automotive parts. atamankimya.comtinchemical.com

Table 2: Key Research Applications of this compound

| Field | Specific Application | Research Finding/Significance |

| Electrochemistry | Acid Tin Plating | Delivers high current efficiency and produces smooth, corrosion-resistant deposits. atamanchemicals.comtinchemical.comchemicalbook.com |

| Energy Storage | Lead-Acid Battery Additive | Can restrain the formation of large, irreversible lead sulfate particles, enhancing battery performance. chemicalbook.comguidechem.comresearchgate.net |

| Material Science | Nanoparticle Precursor | Used to synthesize tin(IV) oxide (SnO₂) nanoparticles for electronics and supercapacitors. atamanchemicals.comatamankimya.com |

| Photovoltaics | Thin Film Synthesis | Employed in the electrosynthesis of Cu₂ZnSnS₄ (CZTS) thin films for solar cells. atamanchemicals.comatamankimya.com |

| Construction | Cement Additive | Acts as a reducing agent for hexavalent chromium in cement, with its efficiency influenced by clinker properties. atamanchemicals.comchemicalbook.commapei.com |

| Manufacturing | Aluminum Anodizing | Used for coloring aluminum profiles in the building and automotive industries. atamankimya.comtinchemical.com |

Research Gaps and Future Directions in this compound Scholarship

Despite its widespread use, there are several areas where further research into this compound is warranted. A significant research gap exists in the comprehensive understanding of the reaction kinetics and mechanisms of this compound in various applications, such as its precise role in inhibiting lead sulfate crystal growth in batteries and its catalytic pathways. researchgate.netarizona.edu While its effectiveness as a chromium(VI) reducer in cement is known, its stability and efficiency can be compromised by factors like humidity and the free lime content of clinker, indicating a need for more robust formulations or a deeper understanding of its decomposition pathways in highly alkaline environments. mapei.com

Future research is likely to focus on several key directions:

Sustainable Synthesis: Developing more energy-efficient and environmentally friendly synthesis protocols, such as optimizing the production from industrial by-products like tin powderization waste, is a major goal. chemicalbook.comresearchgate.netwu.ac.th Recent studies have explored facile precipitation methods and the role of parameters like oxygen flow to improve yield and purity. wu.ac.thwu.ac.th

Advanced Energy Materials: Further exploration of this compound as a precursor for novel anode materials in lithium-ion batteries and other next-generation energy storage systems is a promising avenue. researchgate.netwu.ac.th

Nanotechnology: Expanding the applications of this compound-derived nanoparticles and nanocomposites in areas like smart sensors, catalysts, and advanced electronics remains a vibrant field of research. chemicalbook.comresearchgate.netguidechem.com

Enhanced Performance in Existing Applications: Continued work on optimizing its function as an electrolyte additive and in electroplating will focus on improving longevity, efficiency, and the quality of the final product. chemicalbook.comresearchgate.net

Structure

2D Structure

属性

IUPAC Name |

tin(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBXFSIWZVFYJR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

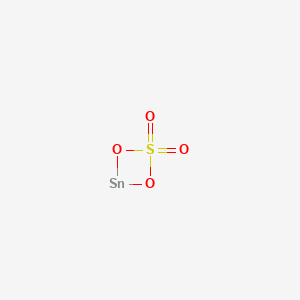

[O-]S(=O)(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnSO4, O4SSn | |

| Record name | Tin(II) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10031-62-6 (unspecified tin salt), 22541-90-8 (Parent) | |

| Record name | Stannous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20884389 | |

| Record name | Stannous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Snow-white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Sulfuric acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17717 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7488-55-3 | |

| Record name | Stannous sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, tin(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.457 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STANNOUS SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MFE10J96E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies and Mechanistic Studies of Stannous Sulfate

Precipitation Techniques for Stannous Sulfate (B86663) Synthesis

Precipitation is a widely used method for synthesizing stannous sulfate, often favored for its relative simplicity and energy efficiency compared to some other techniques. This method typically involves the reaction of a tin precursor with sulfuric acid, leading to the formation and precipitation of SnSO₄.

Optimization of Sulfuric Acid Concentration in Precipitation Reactions

The concentration of sulfuric acid plays a crucial role in the precipitation synthesis of this compound. Studies have shown that an optimal sulfuric acid concentration is essential for achieving high yield and purity. For instance, a concentration of 30 %wt sulfuric acid has been identified as optimal in certain synthesis protocols. Using 30% sulfuric acid allows for the synthesis of pure SnSO₄ without the presence of tin (IV) sulfate (Sn(SO₄)₂) impurity. Higher concentrations, such as 35 % and 40 %, can lead to the formation of Sn(SO₄)₂·4H₂O due to the overoxidation of tin. wu.ac.thresearchgate.net While increasing sulfuric acid concentration can increase the reaction rate, excessive concentrations promote the formation of tin (IV) species. wu.ac.th

The effect of sulfuric acid concentration on the purity of synthesized this compound can be illustrated by the results of qualitative tests like the iodine test and Differential Thermal Analysis (DTA). Samples synthesized with 30% sulfuric acid show results consistent with pure SnSO₄, whereas those synthesized with higher concentrations indicate the presence of Sn(IV) impurities. wu.ac.thresearchgate.net

Influence of Heating Temperature and Time on this compound Yield and Purity

Heating temperature and reaction time are critical parameters that influence the yield and purity of this compound synthesized by precipitation. Elevated temperatures generally accelerate the reaction kinetics, which is particularly relevant given that SnSO₄ synthesis involves an oxidation process. wu.ac.thresearchgate.net Previous studies using lower temperatures (50-95 °C) required significantly longer reaction times (5 to 30 days). wu.ac.thresearchgate.net

Research exploring higher temperature ranges (120, 150, 180, and 200 °C) has demonstrated that 180 °C is an optimal heating temperature for achieving high yields. wu.ac.thresearchgate.net At 180 °C for 2 hours, a yield of 96.4 % has been reported. wu.ac.thresearchgate.net Reaction time also significantly impacts the yield; a reaction time of 2 hours at the optimal temperature has been shown to produce a high yield of SnSO₄. wu.ac.thresearchgate.net

The following table summarizes the effect of heating temperature on SnSO₄ yield:

| Temperature (°C) | Yield (%) |

| 120 | Data not explicitly provided in snippets for direct comparison, but implied lower than 180°C |

| 150 | Data not explicitly provided in snippets for direct comparison, but implied lower than 180°C |

| 180 | 96.4 wu.ac.thresearchgate.net |

| 200 | Data not explicitly provided as yielding SnSO4 in the same context as other temperatures wu.ac.thresearchgate.net |

Note: Yield data for 120°C and 150°C were not explicitly provided in the snippets alongside the 180°C yield, but the text indicates 180°C gave the highest yield among 120, 150, and 180°C. wu.ac.thresearchgate.net

Role of Oxygen Flow in Enhancing Synthesis Efficiency and Product Purity

The presence and flow of oxygen significantly enhance the efficiency and purity of this compound synthesis via precipitation. The synthesis process relies on the oxidation of tin, and oxygen acts as the oxidizing agent. wu.ac.thresearchgate.net Introducing a continuous oxygen gas flow during the reaction of tin with sulfuric acid facilitates the formation of an intermediate oxide, which then reacts with sulfuric acid to produce SnSO₄. wu.ac.thresearchgate.net

Studies have shown that conducting the synthesis under continuous oxygen gas flow at optimal conditions (180 °C for 2 hours with 30 %wt sulfuric acid) results in a high yield and high purity SnSO₄ precipitate. wu.ac.thresearchgate.net For example, a synthesis protocol involving reacting tin and oxygen with an oxygen flow of 15 mL/s for 12 minutes prior to dissolving in sulfuric acid and heating has been described. wu.ac.th The use of oxygen helps prevent the formation of tin (IV) species and ensures the desired tin (II) product is obtained. wu.ac.thresearchgate.net

Control of Crystal Structure and Particle Morphology via Precipitation

The precipitation method allows for some control over the crystal structure and particle morphology of the synthesized this compound. X-ray Diffraction (XRD) analysis of SnSO₄ synthesized under optimal precipitation conditions has revealed a single-phase SnSO₄ crystal structure. wu.ac.thresearchgate.net The average particle size determined by XRD can be in the nanometer range, for instance, 666 nm. wu.ac.thresearchgate.net

Further microscopic analysis using Field-Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) has shown that the SnSO₄ crystals synthesized by precipitation can exhibit a prismatic particle shape morphology. wu.ac.thresearchgate.net The average size of these prismatic particles can be in the micrometer range, such as 3.473 μm. wu.ac.thresearchgate.net While spherical particles are often thermodynamically favored in synthesis, changing parameters like anion precursors can influence morphology. nih.gov In the case of sulfates, specific morphologies like hexagonally faceted plates have been observed for other metal oxides synthesized via precipitation using sulfate precursors. nih.gov

Electrochemical Synthesis Pathways for this compound

Electrochemical synthesis offers an alternative route for producing this compound. This method typically involves the anodic dissolution of tin in a sulfate-containing electrolyte.

Investigation of Electrode Materials and Electrolyte Compositions

Electrochemical synthesis of this compound involves the careful selection of electrode materials and the composition of the electrolyte. In the electrochemical preparation of SnSO₄, the anode is typically made of tin, which undergoes oxidation to form Sn²⁺ ions that then combine with sulfate ions in the electrolyte. google.com The cathode can be made of materials like titanium plates. acs.org

The electrolyte composition is crucial for efficient electrochemical synthesis and can consist of sulfuric acid solutions containing dissolved this compound. google.comacs.org For example, an electrolyte solution can be prepared by dissolving SnSO₄ powder in sulfuric acid. acs.org The concentration of this compound in the electrolyte can be varied, and this parameter, along with others like current density and electrolysis time, influences the characteristics of the synthesized product, particularly in applications like the production of tin powder. acs.org

Studies on electrochemical synthesis in sulfate-based electrolytes have investigated the effect of tin concentration in the electrolyte on the particle size and morphology of electrodeposited tin powder. acs.org In some electrochemical setups for preparing SnSO₄, the anode tin dissolves to form this compound, while side reactions such as the oxidation of Sn²⁺ to Sn⁴⁺ and hydrogen evolution at the cathode can occur. google.com The anolyte, containing the dissolved this compound, is then processed (e.g., concentrated and crystallized) to obtain the solid SnSO₄ product. google.com Different electrolyte compositions, including those with additives like thiourea (B124793) and gelatin, have been explored to control the morphology and size of electrodeposited tin particles from this compound-containing solutions. acs.org

Parameters Affecting Electrochemical Yield and Purity

Electrochemical synthesis is one of the methods employed for producing SnSO₄. In electrochemical processes for synthesizing metal nanoparticles, which can be relevant to SnSO₄ formation, several parameters significantly influence the yield and purity of the product. These include current density and mode, metal ion concentration, the nature and concentration of surfactants, temperature, and the duration of electrolysis. biointerfaceresearch.com High-temperature electrochemical synthesis, above 80°C, is sometimes utilized. biointerfaceresearch.com The size of electrochemically synthesized nanoparticles is dependent on the ratio of nucleus formation rate to their growth rate, a ratio influenced by factors such as the type and concentration of the metal ion, current density, surfactant properties and concentration, and temperature. biointerfaceresearch.com

In the context of tin electrodeposition from acidic this compound solutions, which is related to electrochemical synthesis, the presence of organic additives has a notable impact. Additives like gelatin and β-naphthol can inhibit the charge transfer step of the cathodic reaction by forming adsorption layers, leading to changes in the morphology of the tin deposits from polyhedron crystals to plates or rounded grains without altering the crystal lattice. bibliotekanauki.pl Gluconate ions, conversely, can increase the rate of tin deposition, potentially by bonding with hydrogen ions and inhibiting hydrogen coevolution. bibliotekanauki.pl

Substitution and In-Situ Deposition Methods in this compound Production

Substitution methods and in-situ deposition methods have been employed for the synthesis of SnSO₄. wu.ac.thresearchgate.netresearchgate.net A notable example of a substitution reaction used to prepare tin(II) sulfate is the reaction between metallic tin and copper(II) sulfate. atamanchemicals.comwikipedia.org This displacement reaction can be represented as:

Sn (s) + CuSO₄ (aq) → Cu (s) + SnSO₄ (aq) atamanchemicals.com

This method is considered a convenient way to obtain tin(II) ions that are not contaminated by tin(IV) species. atamanchemicals.comwikipedia.org

In-situ deposition methods have also been explored, particularly in the synthesis of SnSO₄ nanoparticles. For instance, SnSO₄ nanoparticles have been synthesized via an in-situ deposition method for use as a nano-filler in polymer nanocomposites. researchgate.netchemicalbook.com

Sol-Gel Routes for this compound Synthesis

The sol-gel method is a versatile low-temperature technique often used for the synthesis of homogeneous ultradispersed nanostructures and ceramic systems. matec-conferences.org While the provided search results primarily discuss the sol-gel synthesis of materials in the ZnO-SnO₂ system using tin(IV) chloride and zinc salts matec-conferences.orgmatec-conferences.org, and the sol-gel synthesis of stannous(II) tungstate (B81510) nanocomposites mdpi.com, the general principles of sol-gel processing can be applied to sulfate compounds. Sol-gel processes typically involve the formation of a colloidal suspension (sol) that gradually gels into a network, followed by drying and heat treatment. This method allows for control over particle size and morphology.

Utilization of Tin Powderization Waste as a Precursor for this compound Synthesis

The utilization of tin powderization waste as a raw material for synthesizing tin-derived chemical compounds like SnSO₄ is driven by the need to effectively and efficiently use industrial by-products and align with sustainable development goals. researchgate.netchemicalbook.comproquest.comchemicalbook.comguidechem.comresearcher.liferesearchgate.net This approach contributes to a non-waste system (zero waste) in the process of developing tin products. researchgate.netchemicalbook.comproquest.comchemicalbook.comresearchgate.net

Two-Step Conversion via Stannous Chloride Intermediate

A common method for synthesizing this compound from tin powderization waste involves a two-step process that utilizes stannous chloride (SnCl₂) as an intermediate. chemicalbook.comguidechem.com The first step is the conversion of tin powder waste to stannous chloride using hydrochloric acid. chemicalbook.comguidechem.com The optimum conditions for synthesizing SnCl₂ from tin powderization waste have been reported, including using a tin powder particle size of 500 mesh with 12 M HCl at 80°C, achieving a yield of 95%. researchgate.netchemicalbook.comproquest.comchemicalbook.comresearchgate.net

The second step involves reacting the produced SnCl₂ with ammonium (B1175870) sulfate ((NH₄)₂SO₄) to form this compound. chemicalbook.comguidechem.com This reaction can be carried out using stirring techniques. researchgate.netchemicalbook.comproquest.comchemicalbook.com The presence of sulfate groups in the synthesized SnSO₄ can be confirmed by techniques such as FT-IR spectroscopy, showing a spectrum in the region of ~1181 cm⁻¹. researchgate.netchemicalbook.comproquest.comchemicalbook.com

Sustainable Development Goals (SDG) and Zero-Waste Approaches in this compound Production

The use of tin powderization waste for SnSO₄ synthesis directly supports the Sustainable Development Goals (SDG) by promoting sustainable consumption and production systems. researchgate.netchemicalbook.comproquest.comchemicalbook.comguidechem.comresearchgate.net By recycling industrial waste, this method contributes to a zero-waste approach in the production of tin chemicals. researchgate.netchemicalbook.comproquest.comchemicalbook.comresearchgate.net This is particularly important given the large quantities of industrial by-products from tin processing and the broad applications of tin compounds. researchgate.netchemicalbook.comproquest.comchemicalbook.comguidechem.comresearcher.liferesearchgate.net

Reaction Mechanisms of this compound Formation

The reaction mechanisms for SnSO₄ formation vary depending on the synthesis method employed. In the synthesis involving tin metal and sulfuric acid, particularly under oxygen flow, an intermediate oxide can form which subsequently reacts with sulfuric acid to produce SnSO₄. wu.ac.thwu.ac.th Oxygen plays a significant role in this process, initiating oxidation through the dissociation of oxygen molecules and binding to surface tin atoms. wu.ac.thresearchgate.net Tin is oxidized by oxygen, leading to the formation of tin(II) oxide (SnO). researchgate.net Pure tin does not readily dissolve in the absence of an oxidizing acid, but Sn²⁺ ions can be generated when tin is dissolved in oxygen-saturated sulfuric acid. wu.ac.thresearchgate.net These Sn²⁺ ions can then undergo oxidation by oxygen, forming deposits on the tin metal surface. wu.ac.th

In the displacement reaction between metallic tin and copper(II) sulfate, the mechanism involves the direct transfer of electrons. Tin metal is oxidized to Sn²⁺ ions, while copper(II) ions (Cu²⁺) are reduced to copper metal (Cu). The sulfate ions remain in solution, associating with the newly formed stannous ions to form this compound.

For the two-step process using tin powderization waste, the first step involves the reaction of tin with hydrochloric acid to form stannous chloride. This is a redox reaction where tin is oxidized and hydrogen ions are reduced. The second step, the reaction between SnCl₂ and (NH₄)₂SO₄, is a double displacement or metathesis reaction in solution, where the ions swap partners to form SnSO₄ and ammonium chloride (NH₄Cl), provided SnSO₄ is less soluble and precipitates out.

In electrochemical synthesis, the formation of metal deposits on the cathode surface involves several steps: transfer of metal ions to the electrode surface, reduction to metal atoms, adsorption on the surface, and crystal growth. biointerfaceresearch.com The specific mechanism for SnSO₄ formation electrochemically would involve the reduction of a tin precursor to Sn²⁺ ions in the presence of sulfate ions, followed by crystallization of SnSO₄.

Chemical Reactions Involved in Synthesis from Tin Metal and Sulfuric Acid

The synthesis of this compound can be achieved through the reaction of metallic tin with sulfuric acid. While metallic tin reacts slowly with non-oxidizing acids like sulfuric acid, the process can be facilitated. One method involves the oxidation of moist tin by oxygen, either from air or pure oxygen, to form stannous oxide (SnO). This intermediate stannous oxide readily dissolves in cold dilute sulfuric acid to yield a solution of this compound. google.com

However, a more effective method, particularly for producing a stable solution with a high tin content, utilizes the intermediate formation of stannous oxide via oxidation by air or oxygen in the presence of moisture. google.com The proposed reactions for this process are: 2Sn(s) + O₂(g) → 2SnO(s) SnO(s) + H₂SO₄(aq) → SnSO₄(aq) + H₂O(l) google.com

The rate of this reaction is influenced by the surface area of the tin exposed to air or oxygen; therefore, finely divided forms of tin, such as feathered or shot tin, are preferred. google.com The synthesis can be carried out at relatively low temperatures, such as 20 to 25 °C. google.com

Another reported method for preparing this compound involves the reaction of tin metal with copper(II) sulfate in dilute sulfuric acid under a nitrogen atmosphere. sciencemadness.org The solution is then boiled, concentrated under vacuum, and the resulting crystals are filtered, rinsed, and dried. sciencemadness.org

Formation and Reactivity of Intermediate Oxide Species

During the synthesis of this compound from tin metal and sulfuric acid, particularly when involving oxidation, intermediate tin oxide species play a crucial role. Tin(II) oxide (SnO) is identified as a key precursor in the synthesis of SnSO₄, especially when tin is exposed to oxygen before reaction with sulfuric acid. wu.ac.thresearchgate.net Molecular oxygen initiates the oxidation process by dissociating and binding to the surface tin atoms. wu.ac.th

Tin(II) oxide itself can be prepared by reacting a tin(II) salt with an alkali hydroxide (B78521), such as NaOH, to precipitate tin(II) oxide hydrate (B1144303) (SnO·xH₂O), which is then heated to yield blue-black SnO. wikipedia.orgwikipedia.org A metastable red form of SnO can be prepared by gently heating the precipitate from the action of aqueous ammonia (B1221849) on a tin(II) salt. wikipedia.org

SnO is amphoteric, meaning it can dissolve in strong acids to form tin(II) salts and in strong bases to form stannites containing Sn(OH)₃⁻. wikipedia.org In strong acid solutions, it can dissolve to give ionic complexes like Sn(OH₂)₃²⁺ and Sn(OH)(OH₂)₂⁺, and in less acidic solutions, it can form Sn₃(OH)₄²⁺. wikipedia.org The formation of SnO is considered crucial for SnSO₄ synthesis because SnO readily dissociates in the presence of oxygen, releasing oxygen atoms that can react with Sn²⁺ ions to form SnSO₄. wu.ac.thresearchgate.net

Disproportionation Reactions of Tin Monoxide and this compound Decomposition

Tin(II) oxide (SnO) is thermodynamically unstable at relatively high temperatures and can undergo disproportionation when heated in an inert atmosphere. wikipedia.orgresearchgate.netresearchgate.net This reaction yields tin metal (Sn) and tin(IV) oxide (SnO₂). wikipedia.orgresearchgate.netvedantu.com

The primary disproportionation reaction of SnO is represented as: 2SnO → Sn + SnO₂ researchgate.netvedantu.com

This disproportionation can occur spontaneously and is more favorable under tin-deficient conditions. researchgate.netresearchgate.net An intermediate oxide, SnₓOᵧ, has been observed during the disproportionation process, with compositions like Sn₂O₃ or Sn₃O₄ being proposed, although its exact stoichiometry can be uncertain and dependent on preparation methods and decomposition temperature. researchgate.netdesy.dedesy.de This intermediate oxide also disproportionates into SnO₂ and Sn. desy.dedesy.de

The thermal decomposition of this compound (SnSO₄) is another important reaction. SnSO₄ undergoes thermal decomposition, primarily occurring between 450-550 °C in a nitrogen atmosphere. researchgate.netresearchgate.net The decomposition is an endothermic reaction. researchgate.net

The main decomposition products of SnSO₄ are tin(IV) oxide (SnO₂) and sulfur dioxide (SO₂). wu.ac.thresearchgate.netresearchgate.netyou-iggy.com This decomposition can be represented by the reaction: SnSO₄(s) → SnO₂(s) + SO₂(g) wu.ac.thyou-iggy.com

Studies have indicated that SnSO₄ decomposition can be a self-catalyzed reaction, with the reaction product, SnO₂, acting as the catalyst. researchgate.net The decomposition temperature of pure Sn(II)SO₄ is reported to be around 430 °C under a nitrogen atmosphere. researchgate.net Sn(IV)(SO₄)₂ decomposes at a higher temperature, around 580 °C, into SnO₂ and SO₃. researchgate.net

Stability and Hydrolysis Mechanisms in Aqueous Solutions

This compound is described as a stable compound that is soluble in water and dilute sulfuric acid. americanelements.comfishersci.benbinno.com However, in aqueous solutions, this compound is subject to hydrolysis, particularly at medium pH. sciencemadness.orgatamanchemicals.comatamankimya.comchemicalbook.com The Sn²⁺ ions in water can undergo hydrolysis, leading to the formation of insoluble tin compounds, such as basic tin sulfates or tin(II) hydroxide (Sn(OH)₂). sciencemadness.orgatamanchemicals.comatamankimya.com

The hydrolysis reactions can be represented in steps: Sn²⁺(aq) + H₂O(l) ⇌ [Sn(OH)]⁺(aq) + H⁺(aq) sciencemadness.org [Sn(OH)]⁺(aq) + H₂O(l) ⇌ Sn(OH)₂(s) + H⁺(aq) sciencemadness.org

Iii. Spectroscopic and Diffractional Characterization of Stannous Sulfate and Its Derivatives

X-Ray Diffraction (XRD) Analysis for Crystal Structure Determination

X-ray diffraction (XRD) is a primary tool for determining the crystalline structure of materials. princeton.edu It relies on the principle of Bragg's Law, where X-rays are diffracted by the periodic arrangement of atoms in a crystal lattice, producing a unique diffraction pattern. rutgers.edu

Anhydrous stannous sulfate (B86663) (SnSO₄) crystallizes in the orthorhombic space group Pnma, belonging to the barite group. arizona.edu Its unit cell dimensions have been determined from X-ray powder diffraction data. arizona.edu A study by Donaldson and Puxley (1972) reported the lattice constants as a = 8.80 Å, b = 5.32 Å, and c = 7.12 Å. wikipedia.org Another investigation found slightly different values: a = 8.799 Å, b = 5.319 Å, and c = 7.115 Å. arizona.edu The structure is characterized by sulfate ions linked by O-Sn-O bridges. atamankimya.com The tin atom is pyramidally coordinated to three oxygen atoms at a distance of 226 pm, with O-Sn-O bond angles of 79°, 77.1°, and 77.1°. atamankimya.com Longer Sn-O distances ranging from 295 to 334 pm are also present. atamankimya.com

Tin sulfates can exhibit polymorphism, existing in different crystal structures. For instance, two polymorphs of tin(IV) sulfate, Sn(SO₄)₂-I and Sn(SO₄)₂-II, have been identified with monoclinic crystal structures in space groups P2₁/c and P2₁/n, respectively. researchgate.netrsc.org Additionally, a heterovalent tin sulfate, Sn₂(SO₄)₃, has been reported to adopt a triclinic structure in the space group P1̅. researchgate.netrsc.org

Table 1: Unit Cell Dimensions of Tin Sulfates

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| SnSO₄ | Orthorhombic | Pnma | 8.80 | 5.32 | 7.12 | 90 | 90 | 90 | wikipedia.org |

| Sn(SO₄)₂-I | Monoclinic | P2₁/c | 5.0434 | 10.6543 | 10.6547 | 90 | 91.991 | 90 | researchgate.netrsc.org |

| Sn(SO₄)₂-II | Monoclinic | P2₁/n | 7.5390 | 8.0239 | 9.1447 | 90 | 92.496 | 90 | researchgate.netrsc.org |

| Sn₂(SO₄)₃ | Triclinic | P1̅ | 4.8378 | 8.099 | 12.107 | 89.007 | 86.381 | 73.344 | researchgate.netrsc.org |

This table is interactive. Click on the headers to sort the data.

XRD is crucial for identifying the crystalline phases present in a sample. fiveable.me By comparing the experimental diffraction pattern to databases like the International Centre for Diffraction Data (ICDD), the specific tin sulfate compound can be identified. fiveable.me For example, XRD analysis has been used to confirm the synthesis of single-phase SnSO₄. researchgate.net

Furthermore, the broadening of XRD peaks can be used to determine the average crystallite size of a material using the Scherrer equation. rigaku.comchemijournal.com This analysis is important as crystallite size can significantly influence the material's properties. For instance, in one study, the average particle size of a synthesized SnSO₄ crystal was found to be 666 nm. researchgate.net It is important to note that factors like instrumental broadening and microstrain can also contribute to peak broadening and must be accounted for in a precise analysis. chemijournal.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. princeton.edu In tin sulfate compounds, FTIR spectra are dominated by the vibrational modes of the sulfate (SO₄²⁻) anion. researchgate.net The free sulfate ion, with tetrahedral (Td) symmetry, has four fundamental vibrational modes: the symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄).

In the solid state, the symmetry of the sulfate group in SnSO₄ is lowered, which can lead to the splitting of degenerate modes and the appearance of otherwise infrared-inactive modes. The characteristic absorption bands for the sulfate group in SnSO₄ are typically observed around 1181-1189 cm⁻¹ (ν₃, asymmetric stretch) and in the region of 600-673 cm⁻¹ (ν₄, asymmetric bend). researchgate.netresearchgate.net Studies have also identified a smaller peak around 992 cm⁻¹ which can be attributed to the ν₁ symmetric stretch. researchgate.net The presence of water of hydration in some sulfate minerals can be identified by O-H bending and stretching vibrations, typically seen around 1630 cm⁻¹ and in the 3400-3600 cm⁻¹ region, respectively. researchgate.netresearchgate.net

Table 2: Characteristic FTIR Vibrational Modes for Sulfate

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| ν₁ | Symmetric Stretch | ~980 - 1010 | researchgate.netirdg.org |

| ν₃ | Asymmetric Stretch | ~1100 - 1189 | researchgate.netresearchgate.net |

| ν₄ | Asymmetric Bend | ~600 - 673 | researchgate.netirdg.org |

This table is interactive. Click on the headers to sort the data.

UV-Vis Spectroscopy for Electronic Structure and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions and optical band gap. libretexts.org The absorption of photons excites electrons from lower to higher energy levels. libretexts.org For stannous sulfate, UV-Vis spectroscopy can be used to understand its electronic structure and how it is affected by factors such as the presence of other elements or the formation of derivatives.

The optical and thermal properties of various tin sulfates have been investigated using UV-Vis spectroscopy, among other techniques. researchgate.netrsc.org The data obtained from UV-Vis diffuse reflectance spectroscopy (DRS) can be used to construct a Tauc plot, which allows for the determination of the material's band gap energy (Eg). acs.org This is a critical parameter for applications in optoelectronics and photocatalysis. scientificlabs.ieresearchgate.net For example, in the study of copper-based hybrid perovskites, UV-Vis DRS was used to determine the optical band gaps of the synthesized materials. acs.org

Luminescence Spectroscopy in Characterization of Tin Sulfates

Luminescence spectroscopy involves the emission of light from a substance after it has absorbed energy. This technique is sensitive to the electronic structure and the local environment of the emitting species. In the context of tin sulfates, luminescence spectroscopy has been employed to investigate their optical properties. researchgate.netrsc.org The emission spectra can provide insights into the nature of the electronic states and the presence of defects or impurities within the crystal lattice. For instance, photoluminescence has been used to indicate the successful capping of SnS nanocrystals with a cadmium-phosphonate complex. researchgate.net

Mössbauer Spectroscopy for Tin Oxidation States and Local Environments

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the oxidation state and local chemical environment of tin atoms. researchgate.netwitpress.com It is based on the resonant absorption of gamma rays by ¹¹⁹Sn nuclei. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

The isomer shift is sensitive to the electron density at the nucleus and can therefore distinguish between different oxidation states of tin, such as Sn(II) and Sn(IV). witpress.com Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an electric field gradient at the nucleus, providing information about the symmetry of the local environment around the tin atom. witpress.com

Mössbauer spectroscopy has been instrumental in studying tin sulfates and related materials. researchgate.netrsc.org It can detect even small amounts of tin(IV) oxide on the surface of tin(II) compounds, which may not be detectable by XRD. witpress.com This makes it a powerful tool for assessing the purity and stability of this compound, which can be prone to surface oxidation. researchgate.net For example, in a study of SnS nanocrystals, ¹¹⁹Sn Mössbauer spectroscopy revealed the presence of both Sn(II) and Sn(IV) species, with the Sn(IV) content increasing upon exposure to air due to surface oxidation. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Chemical Formula |

|---|---|

| This compound | SnSO₄ |

| Tin(IV) sulfate | Sn(SO₄)₂ |

| Heterovalent tin sulfate | Sn₂(SO₄)₃ |

| Barium sulfate | BaSO₄ |

| Tin(II) sulfide (B99878) | SnS |

| Cadmium-phosphonate complex | - |

| Copper(II) sulfate | CuSO₄ |

This table is interactive. Click on the headers to sort the data.

Thermal Analysis (TG/DTA/DSC) of this compound and Related Compounds

Thermal analysis techniques, including Thermogravimetry (TG), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are crucial for understanding the thermal stability and decomposition behavior of this compound (SnSO₄) and its related compounds. eag.com These methods measure changes in mass (TG) or heat flow (DTA/DSC) as a function of temperature, providing insights into physical and chemical transformations such as decomposition, oxidation, and phase transitions. latech.eductherm.com

This compound is a white or yellowish crystalline powder that is stable under ordinary storage conditions but exhibits distinct decomposition behavior upon heating. atamanchemicals.commubychem.com Reports on its decomposition temperature vary, reflecting the influence of experimental conditions like heating rate and atmosphere. The decomposition is noted to begin at temperatures ranging from above 200°C to 430°C. researchgate.net

One of the unique characteristics of this compound's thermal decomposition is that it does not produce a mixture of sulfur dioxide, sulfur trioxide, and oxygen, which is common for many other metal sulfates. Instead, it undergoes a more direct decomposition. Studies have indicated that the decomposition process for pure this compound starts around 430°C under a nitrogen atmosphere. researchgate.net Other sources report decomposition temperatures of 360°C, 378°C, and an auto-ignition temperature of 400°C. atamanchemicals.comtinchemical.comlobachemie.comwikipedia.org The decomposition rate is very slow at temperatures under 200°C but becomes rapid above 300°C.

In the presence of air, the thermal behavior can be more complex. For instance, some tin(II) complexes, when heated in an air atmosphere, can undergo partial oxidation from Sn(II) to Sn(IV) species before complete decomposition. akjournals.com The stability of this compound is also affected by moisture, as it is deliquescent and can absorb enough atmospheric water to dissolve. atamanchemicals.comwikipedia.org Gradual hydrolysis can occur over time in aqueous solutions, leading to the formation of insoluble tin compounds. tinchemical.comhimedialabs.com

Table 1: Reported Decomposition Temperatures of this compound

| Reported Temperature | Method/Condition | Source(s) |

| > 360°C | Decomposes into a basic salt | atamanchemicals.com |

| 360°C | Melting/Decomposition Point | tinchemical.comnbinno.com |

| 378°C | Decomposition Temperature | mubychem.comresearchgate.netlobachemie.com |

| 430°C | Start of decomposition (under N₂) | researchgate.net |

The primary products of the thermal decomposition of this compound are stannic oxide (SnO₂) and sulfur dioxide (SO₂). wikipedia.orgchemicalland21.com This decomposition pathway is represented by the following reaction:

SnSO₄(s) → SnO₂(s) + SO₂(g)

Evidence confirms that this process occurs without the significant formation of basic sulfates or sulfur trioxide (SO₃), which distinguishes this compound from many other sulfates. When heated to decomposition, the release of toxic fumes, including sulfur oxides and tin oxide, has been noted. mubychem.comlobachemie.com The final solid residue after heating to a dull red heat is typically identified as stannic oxide.

Electron Microscopy (SEM, FESEM, TEM) for Morphology and Particle Size Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), Field-Emission Scanning Electron Microscopy (FESEM), and Transmission Electron Microscopy (TEM), are indispensable for visualizing the micro- and nanoscale features of materials. contractlaboratory.comazom.com These methods provide high-resolution images of particle shape, size, surface topography, and internal structure, which are critical for characterizing this compound and its derivatives. contractlaboratory.comnih.gov

The crystalline structure of this compound manifests in a distinct morphology. Detailed analysis using advanced imaging techniques has confirmed this characteristic shape. Specifically, studies employing Field-Emission Scanning Electron Microscopy (FESEM) and Transmission Electron Microscopy (TEM) have identified a prismatic particle shape for this compound crystals. wu.ac.th One such study, which synthesized high-purity SnSO₄, used FESEM and TEM to confirm this prismatic morphology, reporting an average crystal size of 3.473 μm. wu.ac.th SEM images provide a three-dimensional impression of the crystals, while TEM allows for the observation of their internal structure and silhouette. azom.com

This compound is a key component in acidic electroplating baths used for depositing tin coatings. atamanchemicals.comtinchemical.com The microstructure and morphology of the resulting tin layer are heavily influenced by the bath composition and operating parameters, and these features are commonly investigated using SEM.

This compound is also used as a nano-filler to create advanced composite materials. In this context, electron microscopy is essential for characterizing the dispersion and morphology of the nanoparticles within the polymer matrix.

For instance, nanocomposites of polyvinylidene fluoride (B91410) (PVDF) and this compound have been synthesized and analyzed. chemicalbook.com In one study, novel SnSO₄ nanoparticles were synthesized and loaded into a PVDF matrix. The resulting polymeric films were characterized using SEM and Energy Dispersive X-ray Spectroscopy (EDS). chemicalbook.com The SEM analysis visualized the morphology of the composite films, while XRD analysis confirmed the average diameter of the synthesized SnSO₄ nanoparticles to be 45 nm. chemicalbook.com Such characterization is vital for understanding how the nanofiller influences the properties of the composite material, which has applications in areas like smart sensing devices. chemicalbook.com

X-Ray Fluorescence (XRF) for Elemental Composition and Purity Assessment

X-Ray Fluorescence (XRF) spectroscopy is a powerful and widely used non-destructive analytical technique for determining the elemental composition of materials. eag.com The method is valued for its rapid, high-precision analysis, and straightforward sample preparation. malvernpanalytical.com The fundamental principle of XRF involves irradiating a sample with a high-energy X-ray beam, which causes the atoms within the sample to dislodge electrons from their inner orbital shells. usgs.gov To regain stability, electrons from outer shells fill the vacancies, releasing a secondary X-ray, termed "fluorescence," in the process. usgs.gov The energy of this fluorescent X-ray is unique to the element from which it was emitted, and the intensity of the emission is proportional to the element's concentration in the sample. youtube.com This allows for both qualitative and quantitative analysis of elements, from beryllium (Be) to uranium (U), in concentrations ranging from 100% down to parts per million (ppm) levels. eag.commalvernpanalytical.com

For this compound (SnSO₄), XRF is an exceptionally effective method for verifying the elemental ratio of tin (Sn) and sulfur (S) and for assessing the purity by detecting trace elemental impurities. researchgate.net The technique's ability to analyze solid powders directly with minimal preparation makes it ideal for quality control in both commercial production and laboratory synthesis of this compound. malvernpanalytical.comresearchgate.net

Detailed Research Findings

Research focused on synthesizing high-purity this compound often employs XRF to validate the final product's composition against commercial-grade samples. In one such study, the elemental composition of both synthetically produced and commercial this compound was meticulously analyzed. researchgate.net The XRF data demonstrated the high purity of the synthesized product by confirming the absence of significant impurities. researchgate.net The analysis revealed only trace amounts of other elements, corroborating the effectiveness of the synthesis protocol. researchgate.net

The elemental composition data from this comparative analysis is summarized in the interactive table below.

Table 1: Elemental Composition of Synthetic and Commercial this compound via XRF

| Element | Synthetic SnSO₄ (% Weight) | Commercial SnSO₄ (% Weight) |

|---|---|---|

| O | 29.50 | 30.10 |

| S | 14.80 | 14.90 |

| Sn | 55.60 | 54.90 |

| Fe | 0.06 | 0.07 |

| Cu | 0.02 | 0.01 |

| Pb | 0.02 | 0.02 |

The data clearly shows the principal components of this compound—tin (Sn), sulfur (S), and oxygen (O)—are present in the expected high concentrations. The purity is further established by the very low percentages of iron (Fe), copper (Cu), and lead (Pb).

While XRF is excellent for quantifying the total amount of an element, it has limitations in determining the chemical state or speciation. For instance, in the analysis of this compound, XRF can accurately measure the total sulfur concentration but cannot inherently distinguish between sulfur in the form of sulfate (SO₄²⁻) and potentially contaminating sulfide (S²⁻). researchgate.net Specialized wavelength-dispersive XRF (WD-XRF) techniques, which analyze the slight shifts in the S Kα emission peak, can be employed for such speciation but are not part of a standard elemental analysis. researchgate.net

Iv. Advanced Applications and Performance Studies of Stannous Sulfate in Materials Science

Electrodeposition and Surface Coating Technologies

Electrodeposition is a widely used technique for applying metallic coatings onto conductive materials. Stannous sulfate (B86663) is a primary component in many electroplating baths, especially those designed for depositing tin and tin alloys. This process involves the reduction of tin ions from the electrolyte onto the substrate surface under the influence of an electric current. sinteredfilter.netpowdermetallurgy.com The resulting tin coatings provide corrosion resistance, enhance solderability, and offer an attractive finish. atamanchemicals.comshowa-america.com

Acid Tin Plating Baths and Process Optimization

Acid tin plating baths formulated with stannous sulfate are prevalent in the electroplating industry. atamanchemicals.comatamankimya.com These baths typically operate at a low pH and are favored for their ability to produce bright or matte tin deposits with good covering power. sinteredfilter.net Optimizing the composition and operating parameters of these baths is critical to achieving high-quality coatings.

Role of this compound in Promoting Tin Electrodeposition

This compound serves as the main source of Sn²⁺ ions in acid tin plating baths. google.com The electrodeposition process involves the reduction of these ions at the cathode, forming a metallic tin layer. The concentration of this compound in the bath directly influences the availability of tin ions for deposition, affecting the plating rate and the thickness of the deposited layer. Maintaining an optimal concentration is essential for consistent and efficient plating. Typical concentrations of this compound in acid tin plating baths range from 20 to 60 g/L. google.comgoogle.comgtzworld.com

Influence of Bath Composition, pH, Current Density, and Temperature on Deposit Quality

The quality of tin deposits from acid sulfate baths is highly sensitive to various operating parameters. These include the concentrations of bath components, pH, current density, and temperature. metalzenith.combigelaizincplating.com

Bath Composition: Besides this compound, acid tin plating baths contain sulfuric acid to maintain acidity and prevent the hydrolysis of stannous ions. google.comsharmachemindus.com Other additives are also included to refine the deposit morphology and enhance performance. researchgate.netagh.edu.plbibliotekanauki.pl

Current Density: Current density is a critical parameter that affects the deposition rate, morphology, and texture of the tin coating. sinteredfilter.netmetalzenith.comtaihuachem.com Too high or too low a current density can lead to defects such as dull or rough deposits and hydrogen evolution. bigelaizincplating.comfinishing.com Typical current densities range from 0.5 to 10 A/dm². gtzworld.commetalzenith.com

Temperature: Bath temperature affects the solution conductivity and the brightness of the plated layer. sinteredfilter.netmetalzenith.comtaihuachem.com Maintaining the temperature within an appropriate range, typically between 20°C and 60°C, is important for optimizing plating efficiency and deposit quality. sinteredfilter.netgtzworld.commetalzenith.comtaihuachem.com

The interplay of these parameters is crucial for controlling the nucleation and growth of tin crystals, ultimately determining the morphology and properties of the deposited layer.

Effects of Organic Additives on Deposit Morphology and Kinetics

Various types of organic additives are used, including surfactants, aromatic carbonyl compounds, and amine-aldehyde reaction products. researchgate.netagh.edu.plbibliotekanauki.plsterc.orgnmfrc.org These additives can influence the electrodeposition process through several mechanisms:

Adsorption: Many organic additives adsorb onto the cathode surface, inhibiting the charge transfer step of the cathodic reaction. agh.edu.plbibliotekanauki.plsterc.orgagh.edu.plicm.edu.pl This adsorption can lead to increased cathodic polarization and a refinement of the grain structure. agh.edu.plnmfrc.org

Grain Refinement: Additives can act as grain refiners, promoting the formation of finer, more uniform crystals. researchgate.net Examples include gelatin and β-naphthol, which have been shown to alter the morphology of tin deposits from isolated polyhedron crystals to rounded grains or rectangular plates. agh.edu.plbibliotekanauki.plagh.edu.plicm.edu.pl

Stress Reduction and Brightening: Certain additives function as brighteners and leveling agents, resulting in smooth and lustrous deposits. atamanchemicals.comresearchgate.net

Stabilization: Some additives, like gluconate ions, can increase the rate of tin deposition by complexing with tin ions and inhibiting hydrogen coevolution. researchgate.netagh.edu.plbibliotekanauki.plagh.edu.plicm.edu.pl

The proper selection and concentration of organic additives are critical for achieving desired deposit characteristics, such as brightness, smoothness, and fine-grained structure.

Pulse Electrodeposition for Enhanced Mechanical and Electrical Properties

Pulse electrodeposition (PED) is an advanced technique that involves applying the current in pulses rather than a continuous direct current. cecri.res.in This method offers several advantages for tin plating from this compound electrolytes, including the ability to improve the mechanical and electrical properties of the deposits. cecri.res.inresearchgate.net

By controlling parameters such as pulse current density, pulse on-time, and pulse off-time, PED can influence the nucleation and growth kinetics, leading to finer grain sizes, reduced porosity, lower internal stresses, and increased hardness of the tin coatings. cecri.res.inresearchgate.net Studies have shown that optimizing pulse parameters can result in tin deposits with enhanced surface morphology and improved corrosion resistance. researchgate.netcecri.res.inresearchgate.net For instance, increasing the duty cycle in pulse plating can lead to increased deposit thickness and hardness. cecri.res.in

Electrochemical Co-deposition of Alloys (e.g., Cu-Sn)

This compound is also a key component in the electrochemical co-deposition of tin alloys, such as copper-tin (Cu-Sn) alloys. Co-deposition allows for the creation of coatings with properties that are distinct from those of the individual metals. Cu-Sn alloys, for example, are utilized in various applications, including electronics and as a potential substitute for nickel undercoating layers. alfa-chemistry.comresearchgate.net

In Cu-Sn co-deposition baths, this compound provides the Sn²⁺ ions, while a copper salt (e.g., copper sulfate) provides the Cu²⁺ ions. alfa-chemistry.comscribd.com The co-deposition process can be influenced by the relative concentrations of the metal ions, the presence of complexing agents and other additives, and the electrochemical parameters. alfa-chemistry.comresearchgate.netlut.fi

Research has shown that this compound plays a crucial role in facilitating the uniform co-deposition of Cu-Sn alloys. alfa-chemistry.com Cyclic voltammetry studies indicate that the presence of this compound can shift the reduction onset potential of copper, promoting a more uniform alloy coating. alfa-chemistry.comncl.ac.uk The resulting Cu-Sn deposits can exhibit different phases depending on the deposition conditions and alloy composition, including pure copper, α-CuSn, ε-Cu₃Sn, and η′-Cu₆Sn₅ phases. researchgate.net Optimizing the bath composition and operating parameters is essential for controlling the alloy composition and microstructure, thereby tailoring the properties of the co-deposited layer. ncl.ac.uk

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 62643 |

| Copper sulfate | 24488 |

| Sulfuric acid | 1118 |

| Tin | 5352426 |

| Copper | 23978 |

| Gelatin | 6327191 |

| β-naphthol | 8315 |

| Sodium gluconate | 23673411 |

| Benzaldehyde | 240 |

| Acetophenone | 7418 |

| 4-methyl 2-pentanone | 8050 |

| Phenolsulfonic acid | 7021 |

| Ethylenediamine | 31126 |

| Potassium tetrathionate | 61686 |

| Benzalacetone | 39770 |

| Phthalimide | 10217 |

| Polyethylene Glycol | 174 |

| Acetic Acid | 176 |

| Succinic Acid | 1110 |

| Benzoic acid | 239 |

| Citric acid | 311 |

| Oxalic acid | 971 |

| Triton X-100 | 5781 |

| Methyl salicylate | 4137 |

| Ethanol | 702 |

Interactive Data Tables

While specific detailed numerical data tables were not consistently available across the search results for direct reproduction, the qualitative and quantitative ranges provided can be summarized in interactive tables focusing on process parameters and their effects, as discussed in section 4.1.1.2.

Table 1: Influence of Key Parameters on Acid Tin Plating Quality

| Parameter | Typical Range | Influence on Deposit Quality |

| Current Density | 0.5 - 10 A/dm² | Affects deposition rate, morphology, texture; impacts brightness and roughness. sinteredfilter.netgtzworld.commetalzenith.comtaihuachem.com |

| Bath Temperature | 20°C - 60°C | Influences solution conductivity, plating efficiency, and deposit brightness. sinteredfilter.netgtzworld.commetalzenith.comtaihuachem.com |

| pH Level | 1 - 2 (Acid Sulfate) | Controls Sn(II) reduction rate, electrode impedance, and deposit smoothness. sinteredfilter.netmetalzenith.comalfa-chemistry.comtaihuachem.com |

| This compound Concentration | 20 - 60 g/L | Affects plating rate and deposit thickness. google.comgoogle.comgtzworld.com |

| Sulfuric Acid Concentration | 80 - 120 mL/L | Maintains acidity, prevents hydrolysis, aids this compound solubility. google.comsharmachemindus.com |

This compound's Role in Shifting Reduction Potentials and Achieving Uniform Coatings

This compound plays a crucial role in the electrodeposition of tin and its alloys, influencing the reduction potential and contributing to the uniformity of coatings. In acidic this compound baths, the presence of additives is essential to obtain smooth and bright finishes; without them, the deposits tend to be dendritic and needle-like with poor cathode coverage. researchgate.net The addition of certain organic molecules to the this compound electrolyte can improve the quality of the deposits, leading to compact, smooth, and fine-grained electrodeposits. nmfrc.org For instance, N,N-bis(polyoxyethylene) octadecyl amine in a this compound solution has been shown to induce uniform tin deposition and produce smooth, compact electrodeposits. nmfrc.orgcecri.res.in Similarly, aromatic ketones in acid this compound solutions have resulted in fine-grained and smooth deposits. nmfrc.orgcecri.res.in These organic compounds are believed to adsorb onto the cathode surface, enhancing the overpotential required for deposition. nmfrc.orgcecri.res.in

In the electrochemical co-deposition of Cu-Sn alloys, this compound helps to shift the reduction onset potential of copper, which facilitates a more uniform coating of the alloy. alfa-chemistry.com Optimized conditions in such processes, utilizing this compound along with complexing and chelating agents, can yield bright-white, uniform, and compact coatings. alfa-chemistry.com The inclusion of this compound in acid-based Sn(II) gluconate solutions also promotes tin electrodeposition under controlled conditions, contributing to smooth, uniform, and high-quality coatings when the solution pH and gluconate concentration are properly optimized. alfa-chemistry.com At low cathodic polarization, insufficient gluconate can lead to spongy tin deposits, while increasing gluconate concentration results in fine-grained, compact tin coatings. alfa-chemistry.com

Corrosion Resistance and Solderability of Tin Electrodeposits

Tin electrodeposits are valued for their corrosion resistance and solderability, properties that are particularly important in applications like foodstuff processing, canning materials, and the electronics industry. nmfrc.orgcecri.res.in Tin is non-toxic, ductile, and resistant to corrosion in various atmospheres, in addition to being easily solderable. nmfrc.org In the electronics industry, tin plating is used to protect base metals from oxidation and ensure the solderability of components. cecri.res.in

Acidic this compound baths are commonly used for tin deposition in the electronics industry. cecri.res.in While tin electrodeposited from simple acidic this compound baths can be coarse-grained, non-adherent, and porous with dendrite and whisker formation, the addition of specific organic molecules improves the quality of the deposits, leading to compact, smooth, and fine-grained coatings. nmfrc.org The presence of additives in sulfate baths has been shown to increase the corrosion resistance of tin deposits compared to mild steel. cecri.res.in Studies involving pulse electrodeposition from sulfate baths containing this compound, sulfuric acid, and additives like phenol (B47542) sulphonic acid, gelatin, and β-naphthol have demonstrated improved properties, including fine nodular grains, uniform coverage, and enhanced corrosion resistance. cecri.res.in The solderability of tin electrodeposits is a critical requirement for electronic applications. cecri.res.in

Catalysis and Photocatalysis Research

This compound as a Precursor for Sulfated Tin Oxide (STO) Catalysts

This compound serves as a precursor for the synthesis of sulfated tin oxide (STO) catalysts, which are notable for their strong surface acidity and applications in various organic reactions. scielo.brresearchgate.netmdpi.com STO catalysts can be prepared through methods such as the thermal decomposition of this compound or by impregnating tin(IV) hydroxide (B78521) with sulfuric acid. researchgate.netresearchgate.net While sulfated zirconia has received more attention, sulfated tin oxide has been identified as having potentially higher acidity among metal oxides. mdpi.comresearchgate.net

Influence of Sulfate Content on Surface Acidity and Catalytic Activity

The sulfate content significantly influences the surface properties, acidity, and catalytic activity of sulfated tin oxide catalysts. Increasing the loading level of sulfate generally leads to an increase in the specific surface area of the catalysts. researchgate.nettandfonline.com Acidity measurements, often performed by techniques like potentiometric titration using n-butylamine, indicate that the addition of sulfate increases the acidity of tin(IV) oxide, resulting in strong acid sites. researchgate.nettandfonline.com FT-IR spectroscopy can reveal the presence of different structures of sulfates on the surface. researchgate.nettandfonline.com

The increase in catalytic activity observed with sulfated metal oxides is believed to stem from the increase in surface acidity. researchgate.nettandfonline.com Modification with sulfate anions can generate strong acidity, potentially leading to superacid catalysts useful in reactions like isomerization, low-temperature esterification, alkylation, and cracking. researchgate.nettandfonline.com The surface acidity of sulfated tin oxide increases with thermal treatment up to a certain temperature (e.g., 550°C), beyond which it may decrease. researchgate.net The presence of both Lewis and Brønsted acid sites appears to be necessary for catalytic activity in certain reactions, with their maximum presence often correlating with optimal sulfate content and calcination temperature. researchgate.net

Applications in Esterification Reactions and Biodiesel Production

Sulfated tin oxide catalysts derived from this compound have been explored for their applications in esterification reactions and the production of biodiesel. These superacid catalysts are effective in the heterogeneous transesterification of oils, including waste cooking oil, for biodiesel synthesis. scielo.brusm.myscispace.comupv.es

Studies have investigated the use of sulfated tin oxide for the esterification of free fatty acids (FFAs), a key step in processing low-grade feedstocks for biodiesel production. scielo.br For instance, sulfated tin oxide enhanced with SiO₂ has shown high activity in producing methyl esters from oils like Jatropha curcas oil. upv.esresearchgate.net Optimization studies have determined optimal conditions, such as reaction temperature, catalyst loading, methanol-to-oil ratio, and reaction time, to achieve high biodiesel yields. usm.myscispace.comupv.esresearchgate.net For example, a sulfated tin oxide-SiO₂ catalyst with a specific weight ratio exhibited high activity with an optimum yield of 92.3% under specific reaction conditions (150°C, 3 wt% catalyst loading, 15:1 methanol-to-oil ratio, 3 hours). usm.myscispace.comupv.es

The activity of sulfated tin oxide in esterification reactions has been compared to traditional catalysts like sulfuric acid, with sulfated tin oxide showing comparable activity in some cases. scielo.br The use of sulfated metal oxides in biodiesel production has gained attention due to their strong surface acidity. scielo.br

Here is a table summarizing some research findings on STO catalysts in biodiesel production:

| Catalyst Type | Feedstock | Reaction Temperature (°C) | Methanol:Oil Ratio | Catalyst Loading (wt%) | Reaction Time (h) | Biodiesel Yield (%) | Source |

| SO₄²⁻/SnO₂-SiO₂ (weight ratio 3) | Waste Cooking Oil | 150 | 15:1 | 3 | 3 | 92.3 | usm.myscispace.comupv.es |

| SO₄/SnO₂ | Cooking Oil | 150 | 10:1 | 1-8 | 3 | ~70 | scielo.br |

| SO₄²⁻/SnO₂-SiO₂ | Jatropha curcas oil | 180 | 15:1 | 3 | 2 | 97 | researchgate.net |

This compound Modified Titanium Dioxide for Degradation and Antibacterial Activity

This compound has been used to modify titanium dioxide (TiO₂) nanoparticles, enhancing their photocatalytic degradation performance and antibacterial activity. SnSO₄-modified TiO₂ nanoparticles have been prepared and characterized to understand their morphology, light absorption properties, and catalytic activities. researchgate.net

Studies have shown that SnSO₄-modified TiO₂ can effectively degrade organic dyes like methyl orange (MO) under both ultraviolet and visible light irradiation, exhibiting higher degradation activity compared to pure TiO₂. researchgate.net The modification can shift the absorption peak of the dye and lead to changes in its structure. researchgate.net Furthermore, SnSO₄-modified TiO₂ has demonstrated enhanced antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus under visible light and dark conditions. researchgate.net This antibacterial activity is attributed to the production of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH), under visible light. researchgate.net XPS analysis of SnSO₄-modified TiO₂ has indicated the presence of tin in the +4 oxidation state (SnO₂) and sulfur as sulfate on the surface. researchgate.net The modified nanoparticles typically exhibit mesoporous structures consisting of the anatase phase, with their surface area increasing with increasing SnSO₄ content. researchgate.net

This compound in Organic Synthesis and Polymerization

This compound serves as a valuable reagent and catalyst in various chemical synthesis reactions, with notable applications in organic chemistry and organometallic chemistry. riverlandtrading.com Its utility stems from its reducing capabilities and its role in facilitating specific reaction pathways. mcc-hamburg.denbinno.comchemimpex.com this compound can be employed in the production of pharmaceuticals, fragrances, dyes, and other fine chemicals. mcc-hamburg.deriverlandtrading.com Furthermore, it is utilized in the synthesis of tin-containing compounds and coordination complexes. riverlandtrading.com As a catalyst, this compound can promote reaction kinetics and improve product yield in organic synthesis and polymerization processes. riverlandtrading.com Some tin-based compounds, derived from precursors like this compound, are used as catalysts in organic reactions, particularly in the preparation of organotin derivatives. multichemexports.com

Energy Storage and Conversion Devices

This compound has demonstrated significant potential in enhancing the performance of various energy storage and conversion technologies.

Electrolyte Additive for Lead-Acid Batteries

Impact on Lead Sulfate Crystal Size and Battery Performance

The addition of this compound to the electrolyte in lead-acid batteries can significantly impact the size of lead sulfate (PbSO₄) crystals that form. Studies have shown that in the absence of this compound, larger column-shaped PbSO₄ crystals tend to form in the electrode paste. researchgate.netchemicalbook.com However, with the inclusion of this compound in the electrolyte, the size of these PbSO₄ crystals becomes significantly smaller. researchgate.netchemicalbook.com This reduction in crystal size is beneficial for battery performance. Smaller crystals offer a larger active surface area, which can improve the efficiency of the charge and discharge processes. researchgate.net Research indicates that this compound can also effectively decrease the particle size of lead dioxide (PbO₂) in the positive active materials of a battery at the end of the charging procedure. researchgate.net

Role in Restraining Irreversible Sulfation and Enhancing Cycle Stability

Irreversible sulfation, characterized by the formation of large, difficult-to-reduce lead sulfate crystals on the electrodes, is a major cause of capacity loss and failure in lead-acid batteries. battery-component.comsci-hub.st The presence of this compound as an electrolyte additive has shown a positive influence on restraining the formation of larger particles associated with irreversible sulfation during charge/discharge cycles. researchgate.netchemicalbook.comresearchgate.net By mitigating the growth of large PbSO₄ crystals, this compound helps to maintain the activity of the electrode materials and improve the charge acceptance of the battery. researchgate.netresearchgate.net This, in turn, contributes to enhancing the cycle stability and extending the lifespan of lead-acid batteries. google.com The incorporation of tin, potentially from additives like this compound, in the positive grid can also alleviate passivation problems related to charge acceptance. researchgate.net

Anode Material for Lithium-Ion Batteries